2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans-
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Overview
Description
2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrolidinone ring and the benzopyran moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolidinone ring through cyclization of appropriate precursors.
Aldol Condensation: Formation of the benzopyran ring through aldol condensation reactions.
Sulfonation: Introduction of the phenylsulfonyl group using sulfonation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Therapeutic Potential: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.
Benzopyran Derivatives: Compounds with similar benzopyran structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
128148-93-6 |
---|---|
Molecular Formula |
C21H23NO5S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(3R,4S)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
LKAQWOWWTKFLNX-VQTJNVASSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C |
Origin of Product |
United States |
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